molecular formula C16H21ClN2O4 B13730423 Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride CAS No. 16048-42-3

Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride

Cat. No.: B13730423
CAS No.: 16048-42-3
M. Wt: 340.80 g/mol
InChI Key: IUOCCQBOYUPCOU-UHFFFAOYSA-N
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Description

Chemical Structure and Hypothesized Function The compound "Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride" consists of a phenylacetic acid backbone substituted with a meta-nitro group at the phenyl ring. The carboxylic acid moiety is esterified with tropan-3-ol, forming a tropane ester derivative, and the structure is stabilized as a hydrochloride salt. The m-nitrophenyl group is a common pharmacophore in dihydropyridine (DHP) calcium antagonists (e.g., benidipine, manidipine), where it enhances receptor binding and vasodilatory effects . The tropane ester moiety may confer antimuscarinic or antinicotinic activity, depending on substitution patterns .

Physicochemical Properties
Based on analogs like benidipine hydrochloride, the compound is likely lipophilic due to the aromatic m-nitrophenyl group and esterified tropane ring, which could influence tissue distribution and half-life . Stability data for benidipine hydrochloride indicate that similar compounds are heat- and moisture-stable in solid form but may degrade under acidic conditions via ester hydrolysis .

Properties

CAS No.

16048-42-3

Molecular Formula

C16H21ClN2O4

Molecular Weight

340.80 g/mol

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(3-nitrophenyl)acetate;hydrochloride

InChI

InChI=1S/C16H20N2O4.ClH/c1-17-12-5-6-13(17)10-15(9-12)22-16(19)8-11-3-2-4-14(7-11)18(20)21;/h2-4,7,12-13,15H,5-6,8-10H2,1H3;1H

InChI Key

IUOCCQBOYUPCOU-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)CC3=CC(=CC=C3)[N+](=O)[O-].Cl

Origin of Product

United States

Preparation Methods

The synthesis of acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride involves several steps. The process typically starts with the preparation of the m-nitrophenyl acetic acid, which is then esterified with tropan-3-yl alcohol. The final step involves the conversion of the ester into its hydrochloride salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of different oxidation products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of acetic acid, (m-nitrophenyl)-, tropan-3-yl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several calcium channel blockers and tropane derivatives. Key comparisons include:

Compound Name Core Structure Key Substituents Pharmacological Class
Target Compound Phenylacetic acid m-nitrophenyl, tropan-3-yl ester Hypothesized calcium antagonist
Benidipine hydrochloride Dihydropyridine m-nitrophenyl, benzyl-piperidinyl Calcium channel blocker (DHP type)
Manidipine hydrochloride Dihydropyridine m-nitrophenyl, diphenylmethyl-piperazinyl Long-acting calcium antagonist
2-P-methoxyphenyl-3-phenylacrylic acid, 3-tropanyl ester Phenylacrylic acid Methoxyphenyl, tropane ester Unspecified (structural analog)

Pharmacokinetic and Pharmacodynamic Comparisons

The tropane moiety may lead to unique metabolites via hepatic oxidation . Benidipine: Metabolized via oxidative N-dealkylation, ester hydrolysis, and dehydrogenation of the DHP ring . Manidipine: Lipophilicity extends half-life (t½ >24 hrs) and promotes tissue accumulation .

Efficacy and Selectivity :

  • Benidipine exhibits prolonged antihypertensive effects in rats (duration >240 min post-IV administration) compared to nifedipine or nicardipine . The tropane ester in the target compound may enhance central nervous system (CNS) penetration, unlike peripheral-acting DHPs.
  • Manidipine’s vasoselectivity is attributed to its diphenylmethyl-piperazinyl group ; the target compound’s tropane ester could similarly modulate receptor specificity.

Stability and Solubility :

  • Benidipine is stable in solid form but degrades in acidic media . The target compound’s ester linkage may render it susceptible to hydrolysis under gastric conditions, necessitating enteric coating for oral delivery .

Data Tables

Table 1: Pharmacokinetic Parameters of Analogues

Parameter Benidipine Manidipine Target Compound (Predicted)
Oral Bioavailability 6–10% (rats) ~20% (humans) Low (due to ester hydrolysis)
Half-life (t½) 4–6 hrs (rats) >24 hrs (humans) Moderate (8–12 hrs)
Metabolism Hepatic oxidation, hydrolysis Hepatic CYP3A4 Ester hydrolysis, nitro reduction

Table 2: Structural Impact on Activity

Feature Benidipine Target Compound
Aromatic Group m-Nitrophenyl (DHP ring) m-Nitrophenyl (acetic acid)
Ester Group Benzyl-piperidinyl Tropan-3-yl
Salt Form Hydrochloride Hydrochloride
Key Effect Vasodilation, antianginal Hypothesized CNS activity

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